Trypsin-Like Serine Protease Exclusion: Citrulline vs. Arginine Substrate Selectivity
Citrulline-containing substrates are not recognized by trypsin-like serine proteases that cleave after basic amino acids. In a direct comparative study using p-nitroanilide substrates, the proteases C1 esterase and acrosin showed no detectable hydrolysis of a substrate with citrulline at the P1 position, while substrates with arginine or lysine were efficiently cleaved [1]. This P1 selectivity, quantified as a >10-fold preference for arginine over non-basic residues [1], makes Boc-cit-onp a valuable tool for selectively assaying cysteine proteases, such as caspases, without background interference from common trypsin-like activities .
| Evidence Dimension | Enzymatic hydrolysis at P1 position (specificity constant ratio) |
|---|---|
| Target Compound Data | Citrulline (Cit) at P1: No detectable hydrolysis by C1 esterase or acrosin |
| Comparator Or Baseline | Arginine (L-Arg) at P1: Efficiently cleaved by C1 esterase and acrosin (≥3-fold preference over lysine) |
| Quantified Difference | >10-fold increase in Vmax/Km for arginine substrates vs. non-basic residues; citrulline substrates show activity below detection limit |
| Conditions | Assay with purified C1 esterase and acrosin on peptide p-nitroanilide substrates (Biochim. Biophys. Acta, 1989) |
Why This Matters
This inherent selectivity ensures that when procuring a substrate for cysteine protease activity assays (e.g., caspases), Boc-cit-onp will not produce false-positive signals from co-purifying trypsin-like serine proteases, unlike arginine-based substrates.
- [1] Harper, J. W., et al. (1989). The specificity of two proteinases that cleave adjacent to arginine, C1 esterase and acrosin, for peptide p-nitroanilide substrates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 996(1-2), 89-94. View Source
